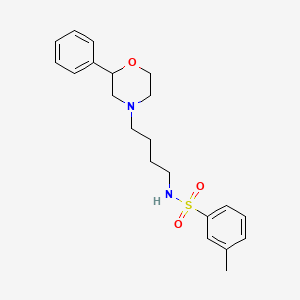

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with N-(4-aminobutyl)-2-phenylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is primarily investigated for its antimicrobial and anticancer properties. Sulfonamides are known for their ability to inhibit bacterial growth and have been utilized in the development of new antibiotics. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against various bacterial strains and cancer cells .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, derivatives of sulfonamides have shown significant activity against multiple human cancer cell lines, including prostate and colorectal cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Neurological Disorders

The compound has also been explored for its effects on sodium channel-mediated diseases , such as epilepsy. Research suggests that benzenesulfonamide compounds can modulate sodium channels, potentially offering therapeutic benefits in treating seizure disorders . This represents a significant area of interest given the prevalence of such conditions.

Enzyme Inhibition Studies

Inhibitory studies focusing on enzymes like acetylcholinesterase and α-glucosidase have shown promising results with sulfonamide derivatives, indicating their potential use in treating diseases such as Alzheimer’s disease and Type 2 diabetes mellitus . These compounds have demonstrated good inhibitory potential, making them candidates for further development.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution processes.

Case Study 1: Antitumor Efficacy Assessment

A study conducted on modified sulfonamides evaluated their efficacy against a panel of human tumor cell lines, revealing that certain derivatives exhibited significantly lower IC50 values compared to traditional chemotherapeutics like doxorubicin. This suggests that structural modifications can lead to enhanced antitumor activity .

Case Study 2: Sodium Channel Modulation

Research into the sodium channel modulation properties of benzenesulfonamide compounds demonstrated their potential in managing epilepsy. The study focused on the interaction between these compounds and voltage-gated sodium channels, highlighting their therapeutic relevance .

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-butylbenzenesulfonamide

- N-ethylbenzenesulfonamide

- N-methylbenzenesulfonamide

Comparison

Compared to these similar compounds, 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a more complex structure, which may contribute to its unique biological activities. The presence of the phenylmorpholino group adds steric bulk and potential for additional interactions with biological targets, enhancing its specificity and potency in various applications.

Actividad Biológica

3-Methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities. These include:

- Anticancer Activity : Targeting various cancer cell lines.

- Antimicrobial Properties : Inhibiting bacterial growth.

- Anti-inflammatory Effects : Modulating inflammatory responses.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can activate caspase pathways, leading to programmed cell death.

Case Studies and Findings

-

Cytotoxicity against Cancer Cell Lines :

- The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).

- IC₅₀ Values :

- MCF-7: 0.65 µM

- HeLa: 1.2 µM

- HCT116: 1.5 µM

- Flow Cytometry Analysis :

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial activity.

- Testing Against Bacterial Strains :

Anti-inflammatory Effects

Research has indicated that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

In Vitro Studies

In vitro studies showed that treatment with this compound significantly reduced levels of IL-6 and TNF-α in cultured macrophages, suggesting potential applications in treating inflammatory diseases .

Summary of Findings

| Activity Type | Cell Line/Organism | IC₅₀/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 µM | Induces apoptosis via caspase activation |

| Anticancer | HeLa | 1.2 µM | Strong cytotoxicity |

| Antimicrobial | Staphylococcus aureus | MIC comparable to ceftriaxone | Significant growth inhibition |

| Anti-inflammatory | Macrophages | Reduced IL-6/TNF-α levels | Potential for treating inflammation |

Propiedades

IUPAC Name |

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-18-8-7-11-20(16-18)27(24,25)22-12-5-6-13-23-14-15-26-21(17-23)19-9-3-2-4-10-19/h2-4,7-11,16,21-22H,5-6,12-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPKIKNCXIOMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.